![molecular formula C15H17N3O3S B4409931 4-[(ethylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide](/img/structure/B4409931.png)
4-[(ethylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide
Übersicht
Beschreibung
4-[(ethylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. This compound is also known as ESI-09 and is widely used in scientific research for its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of 4-[(ethylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide involves the inhibition of RAC1 activity. RAC1 is a small GTPase that regulates various cellular processes by controlling the activity of downstream effectors. ESI-09 binds to the switch I region of RAC1, thereby preventing the binding of downstream effectors and inhibiting RAC1 activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. Inhibition of RAC1 activity by ESI-09 has been shown to reduce cell migration, proliferation, and survival. This compound has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, ESI-09 has been shown to have neuroprotective effects by reducing oxidative stress and apoptosis in neuronal cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-[(ethylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide in lab experiments is its specificity for RAC1 inhibition. This compound has been shown to have minimal off-target effects, making it a valuable tool for studying the role of RAC1 in various cellular processes. However, the limitations of using ESI-09 include its low solubility and stability, which can affect its bioavailability and efficacy in in vivo studies.
Zukünftige Richtungen
There are several future directions for the research on 4-[(ethylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide. One potential direction is the development of more stable and bioavailable analogs of ESI-09 for in vivo studies. Another direction is the investigation of the therapeutic potential of ESI-09 in various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, the role of RAC1 in various cellular processes, such as autophagy and apoptosis, can be further studied using ESI-09 as a tool.
Wissenschaftliche Forschungsanwendungen
4-[(ethylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide has been extensively studied for its potential therapeutic properties. This compound has been shown to inhibit the activity of RAC1, a small GTPase that plays a crucial role in various cellular processes, including cell migration, proliferation, and survival. Inhibition of RAC1 activity by ESI-09 has been shown to have potential therapeutic benefits in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
4-(ethylsulfonylamino)-N-(pyridin-4-ylmethyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-2-22(20,21)18-14-5-3-13(4-6-14)15(19)17-11-12-7-9-16-10-8-12/h3-10,18H,2,11H2,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOCQIPDWCNDKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.